molecular formula C8H10N2O4S B14822221 3-Hydroxy-N-methyl-2-sulfamoylbenzamide

3-Hydroxy-N-methyl-2-sulfamoylbenzamide

Cat. No.: B14822221
M. Wt: 230.24 g/mol
InChI Key: STOPRDDAHAVMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-methyl-2-sulfamoylbenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 3-position, a sulfamoyl (-SO₂NH₂) group at the 2-position, and an N-methyl substituent on the benzamide moiety. The sulfamoyl group may confer unique hydrogen-bonding or metal-coordinating properties, while the hydroxyl group could enhance solubility or reactivity in synthetic pathways .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

3-hydroxy-N-methyl-2-sulfamoylbenzamide

InChI

InChI=1S/C8H10N2O4S/c1-10-8(12)5-3-2-4-6(11)7(5)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14)

InChI Key

STOPRDDAHAVMFG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalysts, such as the diatomite earth@IL/ZrCl4, are likely to be employed to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

3-Hydroxy-N-methyl-2-sulfamoylbenzamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and enzymes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Hydroxy-N-methyl-2-sulfamoylbenzamide with structurally related benzamide derivatives, focusing on substituents, synthesis routes, and functional properties:

Compound Name Molecular Formula Key Functional Groups Synthesis Route Key Properties/Applications Reference
This compound C₈H₁₀N₂O₄S (inferred) 3-OH, 2-SO₂NH₂, N-CH₃ Not explicitly reported (analogs suggest acyl chloride + amine reactions) Hypothesized: Metal coordination, hydrogen bonding, potential enzyme inhibition N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-CH₃, N-(2-hydroxy-tert-butyl) 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N,O-bidentate directing group for C–H bond functionalization in catalysis
2-(N-Allylsulfamoyl)-N-propylbenzamide C₁₃H₁₈N₂O₃S 2-SO₂NH(allyl), N-propyl Sulfamoyl chloride + benzamide intermediate Hirshfeld surface analysis shows strong N–H···O hydrogen bonds; DFT studies suggest high HOMO-LUMO gap (4.5 eV)
2-Hydroxy-N-(3-methoxyphenyl)benzamide C₁₄H₁₃NO₃ 2-OH, N-(3-methoxyphenyl) Not detailed (likely condensation of 2-hydroxybenzoic acid with 3-methoxyaniline) Enhanced solubility due to methoxy group; potential biological activity
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide C₁₈H₂₁NO₂ 2-CH₃, N-(3-isopropoxyphenyl) Not detailed (standard benzamide synthesis) Steric hindrance from isopropoxy group may limit reactivity

Key Comparative Insights:

Functional Group Influence: The sulfamoyl group in this compound distinguishes it from hydroxy- or methoxy-substituted analogs. N-Methylation reduces polarity compared to compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which retains a hydrophilic tertiary alcohol group for catalysis .

Synthetic Complexity :

  • Sulfamoyl-containing benzamides (e.g., ) require multi-step synthesis involving sulfamoyl chloride intermediates, whereas hydroxy/methoxy analogs (e.g., ) are typically synthesized via direct condensation.

Computational and Structural Data :

  • Compounds like 2-(N-allylsulfamoyl)-N-propylbenzamide have been analyzed via DFT, revealing optimized geometries and thermodynamic stability . Similar studies are absent for this compound, indicating a research gap.

Biological and Catalytic Potential: The N,O-bidentate group in enables catalytic C–H activation, whereas the sulfamoyl group in may target enzymes like carbonic anhydrases. The hydroxyl group in the target compound could mimic pharmacophores in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.